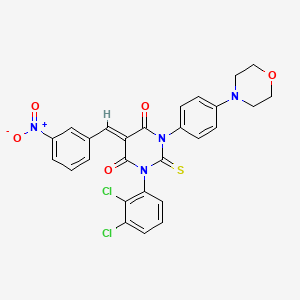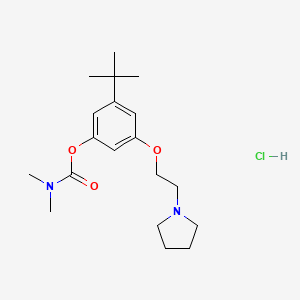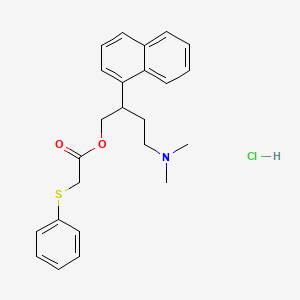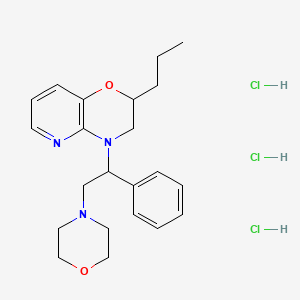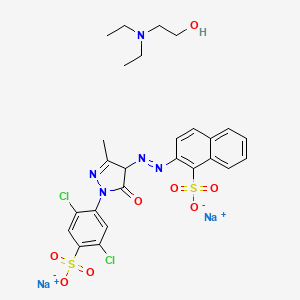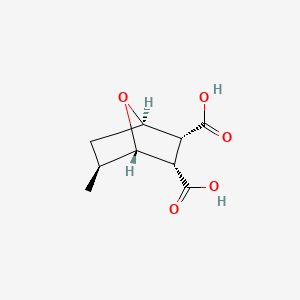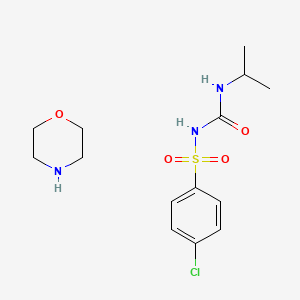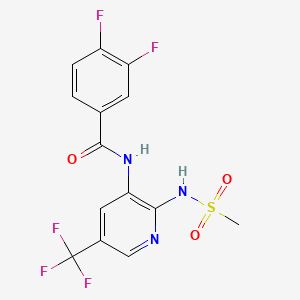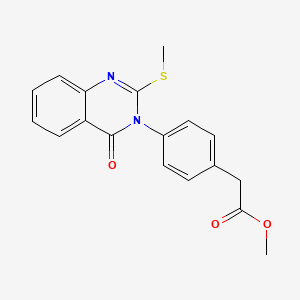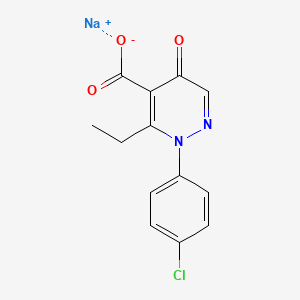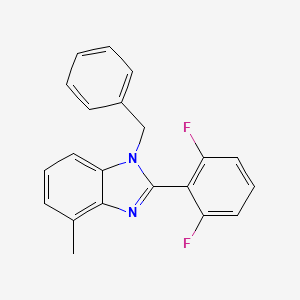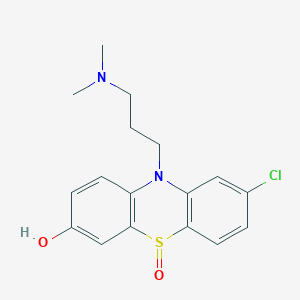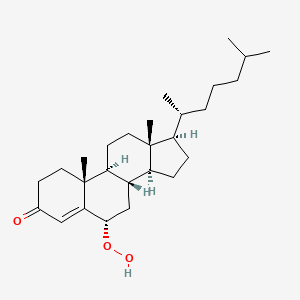
6alpha-Hydroperoxycholest-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha-Hydroperoxycholest-4-en-3-one is a derivative of cholesterol, a sterol that plays a crucial role in the structure and function of cell membranes in animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6alpha-Hydroperoxycholest-4-en-3-one is typically synthesized through the enzymatic oxidation of cholesterol. Cholesterol oxidase, an enzyme produced by various microorganisms such as Chromobacterium sp. and Burkholderia cepacia, catalyzes the oxidation of cholesterol to form this compound . The reaction conditions generally involve the presence of oxygen and the enzyme at optimal pH and temperature settings. For instance, the enzyme from Chromobacterium sp. DS-1 shows optimal activity at pH 7.0 and 65°C .
Industrial Production Methods
Industrial production of this compound involves the large-scale cultivation of microorganisms that produce cholesterol oxidase. The enzyme is then extracted and purified from the culture supernatant. The purified enzyme is used to oxidize cholesterol under controlled conditions to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
6alpha-Hydroperoxycholest-4-en-3-one primarily undergoes oxidation reactions. The compound can be further oxidized to form various products, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the oxidation of this compound include oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH .
Major Products Formed
The major products formed from the oxidation of this compound include 3-ketosteroids and other oxidized derivatives of cholesterol .
Aplicaciones Científicas De Investigación
6alpha-Hydroperoxycholest-4-en-3-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various steroidal compounds. .
Biology: In biological research, this compound is used to study the metabolic pathways of cholesterol and its derivatives. .
Industry: In the industrial sector, this compound is used in the production of steroid drugs and other pharmaceutical products. .
Mecanismo De Acción
The mechanism of action of 6alpha-Hydroperoxycholest-4-en-3-one involves its role as an intermediate in the oxidation of cholesterol. Cholesterol oxidase catalyzes the oxidation of cholesterol to this compound, which is then further oxidized to produce other steroidal compounds . The molecular targets and pathways involved in this process include the enzyme’s active site, where the oxidation reactions take place, and the subsequent metabolic pathways that process the oxidized products .
Comparación Con Compuestos Similares
6alpha-Hydroperoxycholest-4-en-3-one can be compared with other similar compounds, such as:
Cholest-4-en-3-one: This compound is an intermediate in the oxidation of cholesterol and is structurally similar to this compound. .
6beta-Hydroperoxycholest-4-en-3-one: This is another oxidized derivative of cholesterol, differing from this compound in the stereochemistry of the hydroperoxy group
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
2603-75-0 |
|---|---|
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(6S,8S,9S,10R,13R,14S,17R)-6-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(30-29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27-/m1/s1 |
Clave InChI |
CVJNCIPPOLWWCO-FQIKLQBFSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)OO)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


